molecular formula C26H44B2N2O6S B2817002 2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester CAS No. 2377611-01-1

2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester

Cat. No.: B2817002
CAS No.: 2377611-01-1
M. Wt: 534.33
InChI Key: OEVLTXHZNFPIPG-UHFFFAOYSA-N
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Description

2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester is a chemical compound with the CAS Number 2377611-01-1 and a linear formula of C26H44B2N2O6S . It has a molecular weight of 534.33 .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-((3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)piperazine-1-carboxylate . The InChI code is 1S/C26H44B2N2O6S/c1-22(2,3)32-21(31)30-14-12-29(13-15-30)17-19-18(27-33-23(4,5)24(6,7)34-27)16-20(37-19)28-35-25(8,9)26(10,11)36-28/h16H,12-15,17H2,1-11H3 .

It is stored in a freezer . The country of origin is CN .

Scientific Research Applications

Applications in Organic Synthesis

This compound finds utility in the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of boronic acid esters allows for the formation of carbon-carbon bonds with aryl halides under palladium catalysis. For example, Spencer et al. (2011) demonstrated the use of Boc-protected (piperazin-1-ylmethyl)biaryls, synthesized from similar boronic acid pinacol esters, in the development of a biaryl library via microwave-mediated Suzuki–Miyaura coupling, showcasing the compound's role in facilitating diverse chemical transformations (Spencer et al., 2011).

Materials Science and Polymer Chemistry

In the field of materials science and polymer chemistry, thiophenebisboronic derivatives, similar in functionality to the queried compound, have been utilized in the Suzuki polycondensation processes to create well-defined alternating thiophene−phenylene copolymers. This application is crucial for developing electronic materials, such as those used in organic semiconductors and light-emitting diodes. Jayakannan et al. (2001) highlighted the successful use of thiophenebisboronic esters in palladium-catalyzed Suzuki polycondensations, underscoring the compound's importance in synthesizing polymers with specific electronic properties (Jayakannan et al., 2001).

Properties

IUPAC Name

tert-butyl 4-[[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44B2N2O6S/c1-22(2,3)32-21(31)30-14-12-29(13-15-30)17-19-18(27-33-23(4,5)24(6,7)34-27)16-20(37-19)28-35-25(8,9)26(10,11)36-28/h16H,12-15,17H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVLTXHZNFPIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44B2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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